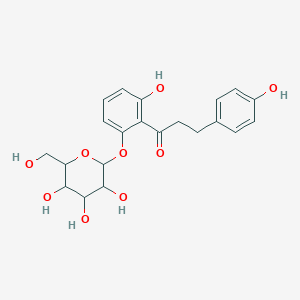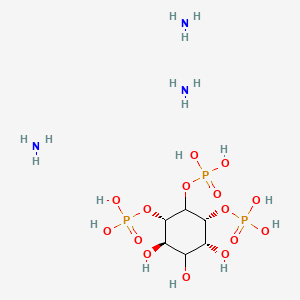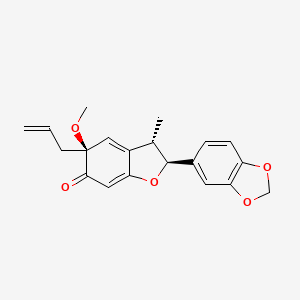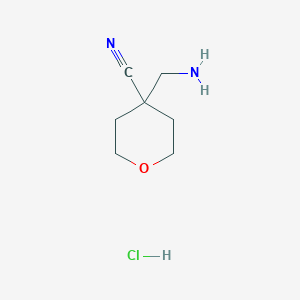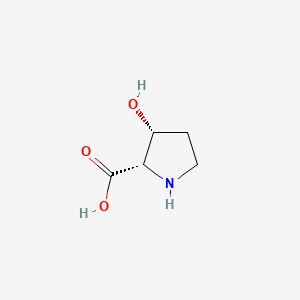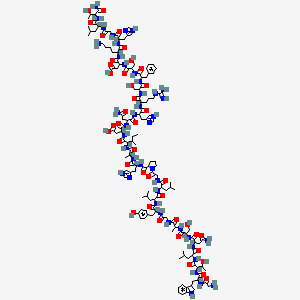![molecular formula C₂₃H₁₆ B1142064 9-Methylbenzo[g]chrysene CAS No. 13322-53-7](/img/structure/B1142064.png)
9-Methylbenzo[g]chrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylbenzo[g]chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H16. It is a metabolite of Dibenzo[def,p]chrysene, a well-known PAH found in environments such as hot mix asphalt paving. This compound is recognized for its potent tumorigenic properties, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[g]chrysene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedel-Crafts alkylation of benzo[g]chrysene with methylating agents. The reaction is usually carried out in the presence of a strong acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar Friedel-Crafts alkylation techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic rings of this compound. These reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
9-Methylbenzo[g]chrysene is extensively studied in various scientific fields due to its potent biological activity:
Chemistry: Used as a model compound to study the behavior of PAHs in different chemical environments.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its carcinogenic properties and potential role in cancer development.
Industry: Utilized in research related to environmental pollution and the impact of PAHs on human health.
Mechanism of Action
The mechanism by which 9-Methylbenzo[g]chrysene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form covalent bonds with DNA, leading to mutations and potentially initiating carcinogenesis. The compound primarily targets cellular pathways involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Benzo[a]pyrene: Another well-known PAH with potent carcinogenic properties.
Dibenzo[def,p]chrysene: The parent compound of 9-Methylbenzo[g]chrysene, also known for its tumorigenic activity.
Chrysene: A simpler PAH structure that serves as a basis for more complex derivatives.
Uniqueness: this compound is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with enzymes involved in its metabolic activation, thereby altering its carcinogenic potential .
Properties
IUPAC Name |
17-methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16/c1-15-10-11-16-12-13-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)23(21)22(16)14-15/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLOOFQGTBINGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
